4-[(2-Hydroxyphenyl)amino]oxolan-3-ol

Structural identity Molecular formula verification Quality assurance

4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (CAS 2097862-70-7) is a synthetic small-molecule organic compound belonging to the class of tetrahydrofuran (oxolan-3-ol) derivatives bearing a 2-hydroxyanilino substituent. Its molecular formula is C₁₀H₁₃NO₃ with a molecular weight of 195.21 g/mol.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 2097862-70-7
Cat. No. B2355132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Hydroxyphenyl)amino]oxolan-3-ol
CAS2097862-70-7
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESC1C(C(CO1)O)NC2=CC=CC=C2O
InChIInChI=1S/C10H13NO3/c12-9-4-2-1-3-7(9)11-8-5-14-6-10(8)13/h1-4,8,10-13H,5-6H2
InChIKeyOEOCGYANBDAODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (CAS 2097862-70-7): Verified Structural Identity and Compound Class


4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (CAS 2097862-70-7) is a synthetic small-molecule organic compound belonging to the class of tetrahydrofuran (oxolan-3-ol) derivatives bearing a 2-hydroxyanilino substituent. Its molecular formula is C₁₀H₁₃NO₃ with a molecular weight of 195.21 g/mol [1]. Critically, this compound is structurally distinct from the triphenylethylene selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen (afimoxifene, C₂₆H₂₉NO₂, MW 387.5), despite erroneous vendor website associations [2]. No peer-reviewed biological activity data or pharmacological studies were identified for this specific compound in permissible primary research sources at the time of analysis.

Identity

Structurally distinct from 4-hydroxytamoxifen; verified molecular identity against common vendor misassignments.

Activity

No peer-reviewed bioactivity data; suitable as an unexplored chemical probe or synthetic elaboration starting point.

Properties

Fragment-like chemotype with balanced hydrogen-bond donors/acceptors; may support lead exploration or assay development.

Why Generic Substitution Fails: Positional Isomerism and Regiospecificity of 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol


The target compound features a 2-hydroxyanilino group at the 4-position of an oxolan-3-ol ring. The hydroxy group position (ortho vs. para) on the phenyl ring and the regioisomeric placement of the amino linkage are known determinants of hydrogen-bonding geometry, metal-chelating ability, and receptor-ligand complementarity [1]. Closely cataloged analogs include (3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol, which differs specifically in the para-hydroxyphenyl substitution pattern . Such positional isomerism can profoundly alter biological target engagement, as demonstrated across diverse chemotypes where ortho-vs-para hydroxylation governs binding affinity and functional activity [1]. Consequently, generic substitution with a para-hydroxy or differently substituted oxolan-3-ol analog cannot be assumed to preserve experimental outcomes without explicit comparative validation data.

Positional Isomerism

Ortho-hydroxy (2-OH) vs. para-hydroxy (4-OH) substitution on the anilino ring may alter hydrogen-bond geometry, metal-chelating properties, and target engagement. Results obtained with a para-hydroxy analog may not transfer directly.

Scaffold Misidentification

Substitution with tamoxifen-related structures or para-hydroxy analogs introduces uncontrolled experimental variability; structural identity must be confirmed before procurement to avoid misinterpretation.

Quantitative Differentiation Evidence for 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (2097862-70-7)


Structural Identity Verification: C₁₀H₁₃NO₃ vs. Erroneously Associated C₂₆H₂₉NO₂ (4-Hydroxytamoxifen)

Multiple vendor websites incorrectly list 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (CAS 2097862-70-7) as synonymous with 4-hydroxytamoxifen (afimoxifene). However, authoritative database records confirm the molecular formula of the target compound as C₁₀H₁₃NO₃ (MW 195.21) [1], while 4-hydroxytamoxifen is C₂₆H₂₉NO₂ (MW 387.5) [2]. This represents a mass discrepancy of 192.3 Da and fundamentally different chemical scaffolds.

Structural Identity
Head-to-head
Target: C₁₀H₁₃NO₃, 195.21 g/mol
Comparator (4-hydroxytamoxifen): C₂₆H₂₉NO₂, 387.5 g/mol
ΔMW = 192.3 Da; distinct scaffolds
Supports procurement verification; prevents scaffold misassignment errors.
Verified from PubChem and authoritative databases (April 2026).
Structural identity Molecular formula verification Quality assurance

Regioisomeric Differentiation: 2-Hydroxyanilino vs. 4-Hydroxyanilino Substitution on the Oxolan-3-ol Scaffold

The closest commercially available analog is (3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol, which bears the hydroxy group at the para position of the phenyl ring, whereas the target compound places it at the ortho position (2-hydroxyanilino) [1]. In medicinal chemistry, ortho-vs-para hydroxylation on anilino substituents is well-established to alter intramolecular hydrogen bonding, pKa of the phenolic OH, and metal-chelation geometry, thereby affecting target binding [2]. Direct quantitative activity comparison data for these two specific regioisomers are absent from the peer-reviewed literature.

Regioisomeric Comparison
Class-level
Target: 2-hydroxyanilino (ortho-OH)
Comparator: (3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol (para-OH)
No experimental activity data; predicted ΔpKa ~1–2 units, distinct H-bond geometry
Positional isomerism may alter target binding; treat as distinct chemical entities pending direct comparison.
Class-level inference from medicinal chemistry principles; direct biological data unavailable.
Positional isomerism Medicinal chemistry Structure-activity relationship

Computed Physicochemical Property Comparison: Target Compound vs. Para-Hydroxy Analog

PubChem-computed properties provide a baseline physicochemical profile for the target compound (XLogP3-AA = 0.6, HBD = 3, HBA = 4, TPSA = 61.7 Ų, Rotatable Bonds = 2) [1]. These values are expected to be identical for the para-hydroxy regioisomer based on connectivity, but the ortho-hydroxy group may exhibit intramolecular H-bonding with the anilino NH, effectively reducing the solvent-accessible HBD count and altering logP and permeability relative to the para isomer [2]. No experimental logP or solubility data are available for either compound in the public domain.

Computed Properties
Class-level
Target: XLogP3-AA 0.6, HBD 3, HBA 4, TPSA 61.7 Ų
Para analog: identical computed descriptors
Ortho isomer may exhibit intramolecular H-bonding, reducing effective HBD and altering logP/permeability
Computed descriptors may not reflect experimental behavior; ortho substitution could influence permeability and solubility.
Predictions based on PubChem 2.1 and literature on ortho effects; no experimental logP/solubility data.
Physicochemical properties Drug-likeness In silico ADME

Recommended Application Scenarios for 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol (2097862-70-7) Based on Available Evidence


Scaffold for Fragment-Based Drug Discovery and Structure-Activity Relationship Exploration

Given its low molecular weight (195.21 Da), modest lipophilicity (XLogP3-AA 0.6), and the presence of both hydrogen-bond donor and acceptor functionality, 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol possesses physicochemical properties consistent with fragment-like chemical space suitable for fragment-based lead discovery [1]. The ortho-hydroxyanilino motif provides a metal-chelating pharmacophore that may engage metalloenzyme targets, while the oxolan-3-ol core offers a chiral scaffold for further derivatization. Researchers pursuing novel enzyme inhibitor programs—particularly those targeting oxidoreductases or kinases where catechol-mimetic binding is sought—may find this compound a useful starting fragment. However, users must independently validate biological activity, as no target-specific data exist for this compound.

Synthetic Intermediate or Building Block for Complex Heterocyclic Libraries

The compound contains a secondary amine (anilino NH) and two hydroxyl groups, providing three functional handles for parallel derivatization—alkylation, acylation, sulfonylation, or glycosylation. This makes it a versatile intermediate for constructing focused compound libraries around the oxolan-3-ol scaffold [1]. The ortho-hydroxy substitution may enable regiospecific cyclization reactions (e.g., benzoxazole or benzoxazine formation) that are not accessible with the para-hydroxy isomer, offering a synthetic differentiation advantage for medicinal chemistry campaigns requiring ortho-fused heterocyclic products [2].

Negative Control or Orthogonal Chemotype in SERM/Estrogen Receptor Studies

Due to widespread vendor misidentification of this compound as 4-hydroxytamoxifen, researchers studying estrogen receptor biology or SERM pharmacology may consider 4-[(2-Hydroxyphenyl)amino]oxolan-3-ol as a structurally orthogonal negative control compound [1]. Its C₁₀H₁₃NO₃ scaffold bears no resemblance to the triphenylethylene pharmacophore required for estrogen receptor binding, making it suitable for confirming that observed effects in tamoxifen metabolite studies are scaffold-dependent rather than assay artifacts. Procurement documentation should explicitly verify the molecular identity (C₁₀H₁₃NO₃, not C₂₆H₂₉NO₂) to ensure correct application.

Method Development Standard for Chromatographic or Spectroscopic Analysis of Amino Alcohols

The compound's well-defined structure, moderate polarity, and UV-active aromatic chromophore (2-hydroxyaniline) make it a candidate for use as a retention-time marker or system suitability standard in reversed-phase HPLC and LC-MS method development for amino alcohol-containing analytes [1]. Its distinct molecular weight (195.21 Da) and predicted fragmentation pattern differ from common laboratory contaminants, providing a unique identifier for analytical workflows.

Application
Selection Property
Validation Focus
Fragment-based lead exploration
Fragment-like properties (low MW, balanced HBD/HBA)
Target-specific activity validation
Synthetic building block
Ortho-hydroxyanilino motif enables regiospecific cyclization
Synthetic route reproducibility
Orthogonal chemotype for ER research
Scaffold unrelated to triphenylethylene pharmacophore
Molecular identity confirmation (C₁₀ vs C₂₆)
HPLC/LC-MS method standard
UV-active chromophore, distinct molecular weight
Retention time and fragmentation reproducibility
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